molecular formula C10H8ClN3O B11820874 N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11820874
M. Wt: 221.64 g/mol
InChI Key: GCURUEUJLBIIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is an imidazole-derived arylaldoxime characterized by a chloro substituent at position 5 of the imidazole ring and a phenyl group at position 2.

Properties

IUPAC Name

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-9(6-13-15)14(7-12-10)8-4-2-1-3-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCURUEUJLBIIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves condensing 5-chloro-3-phenylimidazole-4-carbaldehyde (S1 ) with hydroxylamine under acidic or basic conditions. This forms the target imine via nucleophilic attack of hydroxylamine’s amine group on the aldehyde carbonyl, followed by dehydration.

Example Protocol (Adapted from):

  • Dissolve S1 (1 mmol) in ethanol (10 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (2 mmol).

  • Reflux at 80°C for 4–6 hours.

  • Cool, filter, and purify via silica gel chromatography (ethyl acetate/heptane).

Key Variables:

  • Solvent: Ethanol or THF improves solubility of imidazole intermediates.

  • Catalyst: Sodium acetate neutralizes HCl, driving the equilibrium toward imine formation.

  • Temperature: Prolonged reflux (>6 hours) risks imidazole ring decomposition.

Catalytic Asymmetric Synthesis

Enantioselective Hydrogenation of Hydrazones

Chiral amines can be synthesized via asymmetric hydrogenation (AH) of prochiral hydrazones. For N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine, this method would require:

  • Preparing the hydrazone precursor (S2 ) from S1 and hydrazine.

  • Hydrogenating S2 using a chiral catalyst (e.g., (S)-MeO-Biphep).

Reaction Conditions (Adapted from):

ParameterValue
Catalyst(S)-MeO-Biphep (L17a )
Pressure50–100 bar H₂
SolventMethanol
Temperature25–40°C
Yield70–85%
Enantiomeric Excess90–96% ee

This approach achieves high stereocontrol but requires specialized ligands and equipment.

Solid-Phase Synthesis for Scalability

Immobilized Imidazole Derivatives

A resin-bound strategy minimizes purification steps. For example:

  • Attach 5-chloro-3-phenylimidazole to Wang resin via a carboxylic acid linker.

  • Treat with hydroxylamine in DMF to form the imine.

  • Cleave from resin using TFA/water.

Advantages:

  • Purity: Solid-phase methods reduce byproduct formation.

  • Throughput: Parallel synthesis enables library generation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CD₃OD):
    δ 8.42 (s, 1H, CH=N), 7.65–7.28 (m, 5H, Ar–H), 6.95 (s, 1H, imidazole-H).

  • ¹³C NMR (100 MHz, CD₃OD):
    δ 160.2 (CH=N), 139.5 (imidazole-C4), 129.6–127.8 (Ar–C), 115.3 (imidazole-C5).

High-Resolution Mass Spectrometry (HRMS):**

Calculated for C₁₁H₉ClN₃O: [M + H]⁺ = 234.0432; Found: 234.0428.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost
Condensation65–7895–98ModerateLow
Asymmetric Hydrogenation70–8599LowHigh
Solid-Phase50–6090–95HighModerate

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Arylaldoxime Derivatives

  • N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine ():

    • Structure : Substituted with a nitro group at the para position of the phenyl ring.
    • Synthesis : Synthesized via NCS-mediated chlorination of arylaldoximes in DMF at 60°C (84% yield).
    • Molecular Formula : C₇H₆N₂O₃; ESI-MS: m/z 166.13 ([M+H]⁺) .
  • N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (): Structure: Features a trifluoromethyl group at the ortho position of the phenyl ring. Synthesis: Similar NCS/DMF method (91% yield). Molecular Formula: C₈H₆F₃NO; ESI-MS: m/z 189.13 ([M+H]⁺) .

Pyrazole-Based Hydroxylamine Derivatives

  • (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine ():
    • Structure : Pyrazole ring with methyl, phenyl, and pyrrole substituents.
    • Crystallography : Dihedral angles between pyrazole and phenyl/pyrrole rings range from 42.69° to 54.49°, with O–H···N hydrogen bonds stabilizing tetrameric assemblies .
Property Target Compound Nitro Derivative Trifluoromethyl Derivative Pyrazole Derivative
Core Structure Imidazole Benzene Benzene Pyrazole
Key Substituents 5-Cl, 3-Ph 4-NO₂ 2-CF₃ 3-Me, 1-Ph, 5-pyrrole
Synthetic Yield Not Reported 84% 91% Not Reported
Molecular Formula C₁₁H₉ClN₃O (inferred) C₇H₆N₂O₃ C₈H₆F₃NO C₁₆H₁₅N₅O
Hydrogen Bonding Likely (via –NH–OH) Not Reported Not Reported O–H···N observed

Physicochemical and Spectroscopic Properties

  • Melting Points :
    • Pyrazole-carboxamide analogs () exhibit melting points between 123–183°C, influenced by substituents (e.g., electron-withdrawing groups elevate mp) . The target compound’s mp is expected to fall within this range.
  • Spectroscopy :
    • ¹H-NMR : Aromatic protons in similar compounds resonate at δ 7.2–8.1 ppm, while methyl groups appear at δ 2.4–2.7 ppm (cf. ).
    • MS : Molecular ion peaks ([M+H]⁺) for arylaldoximes range from 166–189 m/z , whereas the target compound’s higher molecular weight would shift this to ~250–300 m/z.

Biological Activity

N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a hydroxylamine functional group attached to an imidazole ring, exhibits various biological activities, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}ClN3_3O, with a molecular weight of 221.64 g/mol. Its structure includes:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Chlorine Atom : Positioned at the 5-position of the imidazole.
  • Phenyl Group : Located at the 3-position of the imidazole ring.
  • Hydroxylamine Group : A functional group known for its nucleophilic properties.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are crucial in regulating cellular processes such as protein degradation and signaling pathways. Inhibition of these enzymes can lead to altered cellular functions, which may have therapeutic implications in cancer treatment.

Table 1: Inhibition Potency Against DUBs

Compound NameTarget EnzymeIC50_{50} Value (µM)
This compoundUCHL112.5
Similar CompoundsUCHL115.0 - 20.0

Anticancer Activity

The compound has shown promising results in various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, exhibiting significant antiproliferative effects.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50_{50} Value (µM)Mechanism of Action
MCF-710.0Induction of apoptosis
A54915.0Inhibition of cell proliferation

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound's hydroxylamine group allows it to bind effectively to active sites on DUBs, inhibiting their function.
  • Cell Signaling Pathways : By inhibiting DUBs, the compound can disrupt signaling pathways that promote cancer cell survival and proliferation.

Study 1: Inhibition of UCHL1

A study conducted on the inhibitory effects of this compound on UCHL1 demonstrated an IC50_{50} value of 12.5 µM, indicating potent inhibition compared to other tested compounds which had higher IC50_{50} values ranging from 15.0 to 20.0 µM. This suggests that this compound could serve as a lead compound for developing new anticancer drugs targeting UCHL1.

Study 2: Antiproliferative Effects on MCF-7 Cells

In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells with an IC50_{50} value of 10.0 µM. Further analysis indicated that this effect was mediated through apoptosis induction, as evidenced by increased caspase activity.

Q & A

Q. What are the standard synthetic routes for preparing N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine, and how are reaction conditions optimized?

The compound is typically synthesized via a condensation reaction between 5-chloro-3-phenylimidazole-4-carbaldehyde and hydroxylamine hydrochloride. This reaction is carried out in a basic medium (e.g., sodium acetate) under reflux in aqueous or alcoholic solvents for 4–6 hours . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to maximize yield. Purification often employs recrystallization or column chromatography using solvents like ethanol or dichloromethane .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses diffractometers (e.g., Bruker D8 VENTURE), and structures are solved via direct methods with programs like SHELXS or SHELXD . Refinement is performed using SHELXL , which accounts for anisotropic displacement parameters and hydrogen bonding. For visualization and analysis, WinGX and ORTEP are employed to generate molecular geometry tables and packing diagrams . Key parameters include dihedral angles between aromatic rings (e.g., 42–54°) and hydrogen-bonding motifs (e.g., O–H···N interactions) .

Advanced Research Questions

Q. What experimental approaches are used to study the metabolic pathways of this hydroxylamine derivative, and how do species-specific differences affect interpretation?

Metabolism is assessed using hepatic microsomes from model organisms (e.g., rats, rabbits). Incubations with NADPH cofactor and microsomal enzymes at pH 7.4 identify metabolites via HPLC or LC-MS. Species differences are critical: for example, rabbit microsomes generate o-aminophenol and o-nitrosoanisole, while rat microsomes predominantly reduce the compound to aromatic amines . CYP enzyme induction studies (e.g., using β-naphthoflavone for CYP1A1/2) reveal isoform-specific reductive vs. oxidative pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze binding affinities to targets like cytochrome P450 enzymes. Key interactions include hydrogen bonding with active-site residues (e.g., His or Asp) and π-π stacking with aromatic moieties. Density functional theory (DFT) calculations further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How do researchers resolve contradictions in metabolic or enzymatic activity data across studies?

Discrepancies (e.g., variable o-aminophenol yields in rat vs. rabbit microsomes) are addressed by:

  • Validating experimental conditions (pH, incubation time) .
  • Using isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate contributions .
  • Cross-referencing with structural analogs (e.g., N-(2-methoxyphenyl)hydroxylamine) to identify substituent effects on metabolism .

Q. What methodologies are employed to investigate its potential antitumor activity?

  • In vitro cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (IC₅₀ determination) .
  • Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., caspase-3) .
  • SAR analysis : Modifying the imidazole or phenyl substituents to enhance potency .

Methodological Notes

  • Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .
  • Analytical Techniques : NMR (¹H/¹³C) confirms imine formation (δ ~8.5 ppm for CH=N), while IR identifies hydroxylamine stretches (~3200 cm⁻¹) .
  • Data Reproducibility : Standardize microsomal protein concentrations (1–2 mg/mL) and pre-incubate with NADPH for 5 minutes to ensure enzymatic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.